Torsemide-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

托拉塞米-d7的合成涉及将氘掺入托拉塞米分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。 一般的合成路线包括在受控条件下,使3-吡啶磺酰胺与异丙胺-d7和3-甲基苯胺反应,引入氘原子 .

工业生产方法

托拉塞米-d7的工业生产通常涉及使用氘代试剂进行大规模合成。该工艺经过优化,以确保最终产品的高收率和纯度。 反应条件(如温度、压力和溶剂选择)被严格控制,以最大限度地掺入氘,并最大限度地减少副产物的形成 .

化学反应分析

反应类型

托拉塞米-d7会经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成亚砜或砜。

还原: 还原反应可以将磺酰胺基团转化为胺。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用如氢化铝锂或硼氢化钠等还原剂。

主要产物

科学研究应用

Pharmacokinetics

Torsemide-d7 is primarily utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of torsemide and its metabolites. The deuterium labeling facilitates precise tracing of the compound in biological matrices, making it invaluable for understanding its pharmacokinetic profile.

Key Features:

- Enhanced Detection: Deuterium labeling improves the sensitivity and specificity of analytical methods such as mass spectrometry.

- Metabolic Pathway Analysis: Researchers can delineate metabolic pathways more effectively by tracking isotopic variants.

Case Study:

A study conducted on healthy volunteers demonstrated that this compound provided clearer insights into the metabolic pathways compared to non-labeled torsemide. The results indicated that the half-life and clearance rates could be measured more accurately, aiding in dose optimization for clinical applications.

Drug Interaction Studies

The use of this compound in drug interaction studies is critical for understanding how torsemide interacts with other medications within the body. This is particularly important for patients who may be on multiple medications, such as those with heart failure or renal disease.

Key Features:

- Drug-Drug Interaction Assessment: this compound allows researchers to evaluate potential interactions with other drugs that may affect its efficacy or safety.

- Therapeutic Regimen Optimization: Insights gained from these studies can lead to improved therapeutic strategies for managing conditions like heart failure.

Data Table: Drug Interactions with this compound

| Drug Interaction | Effect on this compound | Clinical Implications |

|---|---|---|

| Furosemide | No significant change | Similar efficacy observed; choice based on patient response |

| Digoxin | Increased bioavailability | Monitoring required to avoid toxicity |

| NSAIDs | Reduced diuretic effect | Caution advised in concurrent use |

Therapeutic Monitoring

In clinical settings, this compound can be used to monitor therapeutic levels and ensure effective dosing in patients with conditions requiring diuretic therapy.

Key Features:

- Monitoring Efficacy: By measuring levels of this compound in serum or urine, clinicians can assess whether patients are receiving adequate doses.

- Adjusting Treatment Plans: Data from therapeutic monitoring can inform adjustments in treatment plans based on individual patient responses.

Case Study:

In a cohort study involving patients with congestive heart failure, monitoring this compound levels helped clinicians adjust dosages effectively, resulting in improved patient outcomes and reduced hospital readmissions.

作用机制

托拉塞米-d7与托拉塞米一样,作为一种利尿剂,通过抑制亨利氏袢升支粗段的钠-钾-氯协同转运体发挥作用。这种抑制减少了钠和氯的重吸收,导致水、钠、氯、镁和钙的排泄增加。 分子靶标是协同转运体的氯结合位点,托拉塞米结合到该位点,阻止其正常功能 .

相似化合物的比较

类似化合物

呋塞米: 另一种利尿剂,作用机制相似,但作用持续时间更短。

布美他尼: 一种更有效的利尿剂,作用机制相似,但药代动力学特性不同。

独特性

托拉塞米-d7的独特性在于其氘标记,这提供了增强的稳定性,并允许在分析研究中进行精确的定量。 与呋塞米相比,托拉塞米的作用持续时间更长,生物利用度更稳定,使其成为某些临床环境下的首选药物 .

生物活性

Torsemide-d7 is a deuterium-labeled derivative of the loop diuretic torsemide, primarily used in pharmacokinetic studies to trace its behavior in biological systems. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and implications for clinical research.

Overview of this compound

This compound has a molecular formula of C16H20D7N4O3S, with a molecular weight of approximately 371.46 g/mol. The incorporation of deuterium isotopes enhances its utility in drug metabolism studies without altering the pharmacological properties inherent to torsemide .

Torsemide functions as a loop diuretic by inhibiting the sodium-potassium-chloride cotransporter (NKCC2) located in the renal thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. The mechanism can be summarized as follows:

- Inhibition of NKCC2 : Torsemide binds to a chloride ion-binding site on the transport molecule, blocking sodium and chloride reabsorption .

- Effects on Renin-Angiotensin-Aldosterone System : Torsemide also inhibits downstream effects after angiotensin II activation, reducing aldosterone levels and subsequently decreasing collagen accumulation in heart failure patients .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of torsemide but allows for enhanced tracking due to deuterium labeling. Key pharmacokinetic parameters include:

- Bioavailability : Approximately 80%, which remains consistent even in patients with chronic kidney disease .

- Volume of Distribution : Estimated at 0.2 L/kg.

- Protein Binding : Over 99% bound to plasma proteins.

- Metabolism : Primarily metabolized in the liver, with only 20% excreted unchanged in urine. The major metabolite is pharmacologically inactive .

Biological Activity and Applications

The biological activity of this compound is closely related to its parent compound but offers distinct advantages for research:

- Enhanced Tracking : The deuterium labeling allows researchers to trace and analyze the compound's behavior in biological systems more effectively than non-labeled counterparts.

- Drug Interaction Studies : Its unique isotopic signature facilitates studies on drug-drug interactions and metabolic pathways, crucial for optimizing therapeutic regimens involving diuretics like torsemide.

Comparative Analysis

The following table summarizes key characteristics and applications of this compound compared to its parent compound and other related compounds:

| Compound Name | CAS Number | Key Features | Applications |

|---|---|---|---|

| Torsemide | 56211-40-6 | Loop diuretic for hypertension and edema | Clinical treatment |

| Hydroxy Torsemide | 1309935-96-3 | Active metabolite, lacks deuterium labeling | Metabolism studies |

| Hydroxy this compound | 71749383 | Deuterated analog for enhanced tracking | Pharmacokinetic studies |

Case Studies

Several studies have utilized this compound to investigate its pharmacokinetics and interactions:

- Pharmacokinetic Study : A study demonstrated that incorporating deuterium into torsemide allows for precise tracking during metabolism studies, enhancing understanding of its pharmacological properties.

- Diuretic Efficacy : Research has shown that torsemide significantly reduces hospital readmissions for heart failure patients, indicating its effectiveness as a diuretic agent .

- Metabolic Pathway Analysis : Studies utilizing this compound have provided insights into metabolic pathways involving renal function and electrolyte balance, crucial for managing conditions like heart failure and hypertension .

属性

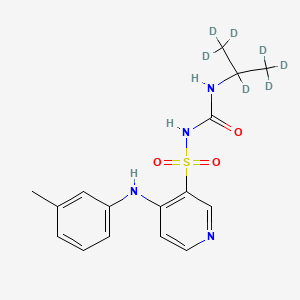

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)/i1D3,2D3,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBFQHCMQULJNZ-UENXPIBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。